(R)-(+)-Glycidyl heptyl ether

Description

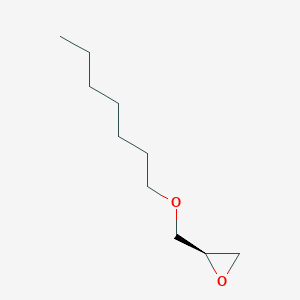

Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-(heptoxymethyl)oxirane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20O2/c1-2-3-4-5-6-7-11-8-10-9-12-10/h10H,2-9H2,1H3/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INSCMIFABOJDRE-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCOCC1CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCOC[C@H]1CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10628451 | |

| Record name | (2R)-2-[(Heptyloxy)methyl]oxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10628451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121906-44-3 | |

| Record name | (2R)-2-[(Heptyloxy)methyl]oxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10628451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R)-(+)-Glycidyl heptyl ether | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

molecular structure and stereochemistry of (R)-(+)-Glycidyl heptyl ether

The following technical guide provides an in-depth analysis of (R)-Glycidyl Heptyl Ether , focusing on its molecular architecture, stereochemical definition, synthesis via phase-transfer catalysis, and applications in pharmaceutical development.

Molecular Structure, Stereochemistry, and Synthetic Applications

Executive Summary

(R)-Glycidyl Heptyl Ether (IUPAC: (R)-2-((heptyloxy)methyl)oxirane) is a chiral aliphatic ether featuring a reactive epoxide (oxirane) terminus and a hydrophobic heptyl tail. It serves as a critical chiral building block (synthon) in the synthesis of enantiopure beta-blockers, surfactants, and amphiphilic polymers for drug delivery systems. Its value lies in the (R)-configuration of the epoxide ring, which allows for stereoselective ring-opening reactions with nucleophiles (amines, thiols, alcohols), transferring chirality to the final pharmaceutical active ingredient (API).

Molecular Architecture & Stereochemical Definition

Structural Identification

-

IUPAC Name: (R)-2-((heptyloxy)methyl)oxirane

-

Common Name: (R)-Heptyl glycidyl ether

-

CAS Number (Racemic Parent): 25717-59-3 (Note: Specific enantiomer CAS codes are often derivative-dependent; 25717-59-3 refers to the generic structure).[1]

-

Molecular Formula:

[1] -

Molecular Weight: 172.27 g/mol

-

SMILES: CCCCCCCOCC1CO1 (Generic) | CCCCCCCOCC[C@H]1CO1 (R-isomer specific)

Stereochemical Assignment (Cahn-Ingold-Prelog)

The chirality of this molecule centers on C2 of the oxirane ring. The assignment of the (R) configuration follows the Cahn-Ingold-Prelog (CIP) priority rules:

-

Priority 1: The Ring Oxygen (O1) – Highest atomic number (8).

-

Priority 2: The Exocyclic Oxygen (Ether Oxygen) – Attached via C (

). The carbon attached to this oxygen has a higher priority than the ring carbon C3. -

Priority 3: The Ring Carbon (C3) – Attached to O, H, H.

-

Priority 4: Hydrogen (H) – Lowest priority.

Visualization: When the lowest priority group (H) is oriented away from the viewer, the sequence 1

Critical Note on Optical Rotation: While the user designation specifies "(+)", researchers should note that many simple (R)-alkyl glycidyl ethers (e.g., (R)-methyl glycidyl ether) exhibit a levorotatory (-) specific rotation in standard solvents like toluene or methanol. The sign of rotation (

) is strictly property-based and solvent-dependent, whereas the (R)-configuration is the absolute structural invariant.

Stereochemistry Diagram

The following diagram illustrates the CIP priority assignment and the spatial arrangement of the (R)-enantiomer.

Caption: Cahn-Ingold-Prelog (CIP) priority assignment for (R)-Glycidyl Heptyl Ether.

Physicochemical Properties

Data inferred from homologous series (hexyl/octyl glycidyl ethers) and experimental standards.

| Property | Value / Description | Relevance |

| Physical State | Colorless, transparent liquid | Ease of handling in liquid-phase synthesis. |

| Boiling Point | ~240–250 °C (at 760 mmHg) | High boiling point requires vacuum distillation for purification. |

| Density | 0.89 – 0.91 g/mL | Less dense than water; forms organic upper layer in extraction. |

| Solubility | Soluble in ethanol, chloroform, toluene. Insoluble in water. | Compatible with organic synthesis; requires surfactants for aqueous use. |

| Refractive Index | Used for purity checks. | |

| Flash Point | > 110 °C | Considered a combustible liquid (Class IIIB). |

| Stability | Moisture sensitive (slow hydrolysis to diol). | Store under inert gas (Nitrogen/Argon) at 2–8°C. |

Synthesis & Manufacturing Protocol

Synthetic Route: Phase Transfer Catalysis (PTC)

The most robust method for synthesizing (R)-glycidyl heptyl ether involves the coupling of (R)-Epichlorohydrin with 1-Heptanol using a Phase Transfer Catalyst (PTC). This method preserves the stereochemistry of the epoxide (with inversion at the attacking carbon if mechanism is direct displacement, or retention if attacking the non-chiral carbon).

Mechanism Note: The reaction typically proceeds via the formation of a chlorohydrin intermediate followed by ring closure. To ensure the final product is (R), one must start with (R)-epichlorohydrin (which typically yields (R)-glycidyl ethers via a double-inversion or retention mechanism depending on the specific conditions, though direct SN2 on the

Experimental Workflow

Reagents:

-

1-Heptanol (1.0 equiv)

-

(R)-Epichlorohydrin (1.2 – 1.5 equiv)

-

Sodium Hydroxide (NaOH), 50% aq. solution

-

Catalyst: Tetrabutylammonium bromide (TBAB) or Tetrabutylammonium hydrogensulfate (TBAHS) (1-2 mol%)

Protocol:

-

Mixing: Charge 1-heptanol and the Phase Transfer Catalyst (TBAB) into a reactor.

-

Epoxide Addition: Add (R)-Epichlorohydrin dropwise at 0–5°C to prevent uncontrolled exotherms.

-

Base Addition: Slowly add 50% NaOH solution while maintaining temperature < 20°C.

-

Reaction: Stir vigorously at 40°C for 4–6 hours. The PTC facilitates the transfer of the phenoxide/alkoxide ion between the aqueous base and the organic phase.

-

Work-up: Dilute with water to dissolve salts. Separate the organic layer.

-

Purification: Wash organic layer with brine. Dry over

. -

Distillation: Perform fractional vacuum distillation to remove excess epichlorohydrin and isolate the pure (R)-glycidyl heptyl ether.

Caption: Phase-transfer catalyzed synthesis workflow for (R)-Glycidyl Heptyl Ether.

Reactivity Profile & Applications

Regioselective Ring Opening

The primary utility of (R)-glycidyl heptyl ether is its ability to undergo regioselective ring-opening reactions. Nucleophiles (Nu) typically attack the less sterically hindered carbon (C3) of the epoxide ring, resulting in a secondary alcohol with the heptyl ether side chain preserved.

-

Reaction: (R)-Glycidyl Heptyl Ether +

-

Stereochemical Outcome: Attack at C3 does not affect the chiral center at C2. Therefore, the (R)-configuration is retained in the product (though CIP priority might change the designation to S depending on the nucleophile).

Drug Development Applications[2]

-

Beta-Adrenergic Blockers: The "glycidyl ether" motif is the structural core of "beta-blockers" (e.g., Atenolol, Propranolol). The heptyl chain provides a specific lipophilicity profile, potentially enhancing blood-brain barrier (BBB) penetration or altering membrane retention.

-

Amphiphilic Polymers: Used as a monomer to create poly(glycidyl ethers) . The heptyl side chain introduces hydrophobicity. When copolymerized with hydrophilic monomers (like PEG-glycidyl ether), these form self-assembling micelles or lipid nanoparticles (LNPs) used for mRNA delivery.

-

Chiral Surfactants: The molecule acts as a non-ionic surfactant intermediate. Its enantiopurity allows for the study of chiral recognition at biological interfaces (e.g., cell membranes).

Quality Control & Analysis

To ensure the material is suitable for drug development, the following specifications are mandatory:

-

Enantiomeric Excess (ee): Must be > 98%.[2][3]

-

Method: Chiral HPLC using a polysaccharide-based column (e.g., Chiralcel OD-H) or Chiral GC with a cyclodextrin derivative column (e.g.,

-DEX).

-

-

Chemical Purity: > 97% (GC-FID).

-

Residual Epichlorohydrin: < 10 ppm (Genotoxic impurity control).

References

-

Review of Glycidyl Ether Synthesis

-

Optical Rotation & Conformational Analysis

-

Polymerization of Alkyl Glycidyl Ethers

- Title: Long-Chain Alkyl Epoxides and Glycidyl Ethers: An Underr

- Source: Macromolecular Rapid Communic

-

URL:[Link]

-

General Properties of 2-((heptyloxy)methyl)

- Source: PubChem (NIH).

-

URL:[Link]

Sources

- 1. 2-((Heptyloxy)methyl)oxirane | C10H20O2 | CID 5074764 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (R)-Glycidyl Trityl Ether | 65291-30-7 | TCI AMERICA [tcichemicals.com]

- 3. (R)-(-)-Benzyl glycidyl ether | 14618-80-5 [chemicalbook.com]

- 4. US6392064B2 - Method of synthesizing glycidyl ether compounds in the absence of water and organic solvents - Google Patents [patents.google.com]

- 5. fpl.fs.usda.gov [fpl.fs.usda.gov]

- 6. Intrinsic Optical Activity and Large-Amplitude Displacement: Conformational Flexibility in (R)-Glycidyl Methyl Ether - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Specification & Synthesis Guide: n-Heptyl Glycidyl Ether

CAS 25717-59-3 | C₁₀H₂₀O₂

Executive Summary

n-Heptyl Glycidyl Ether (HGE) is a specialized monofunctional epoxide intermediate used in high-performance surface coatings, lipid synthesis for drug delivery systems, and as a reactive diluent for epoxy resins.[1] Characterized by its C7 alkyl chain, HGE offers a unique balance between the volatility of lower alkyl ethers (butyl/ethyl) and the crystallization issues of longer chains (cetyl/stearyl).

This technical guide defines the critical physicochemical specifications for HGE, specifically addressing the discrepancy between theoretical atmospheric boiling points and practical vacuum distillation requirements to prevent thermal degradation (polymerization).

Physicochemical Specifications

The following data establishes the baseline for "Pure Grade" HGE. Researchers must note that commercial "Alkyl (C8-C10) Glycidyl Ethers" are mixtures; this guide targets the specific n-heptyl species (CAS 25717-59-3).

Table 1: Core Physical Properties

| Property | Specification | Method/Notes |

| Appearance | Colorless, low-viscosity liquid | Visual inspection |

| Molecular Weight | 172.27 g/mol | Calculated |

| Density (20°C) | 0.890 – 0.910 g/mL | Critical Purity Indicator (See Section 4) |

| Boiling Point (Atm) | ~220°C (Theoretical) | Do Not Attempt. Risk of ring-opening/polymerization. |

| Boiling Point (Vac) | 85 – 95°C @ 10 mmHg | Recommended distillation range. |

| Refractive Index | 1.4350 – 1.4450 | @ 20°C |

| Epoxide Eq. Wt. (EEW) | 172 – 185 g/eq | Ideal: 172. Higher values indicate hydrolysis. |

| Solubility | Organic solvents (Ethanol, DCM) | Immiscible in water (Hydrophobic tail). |

Critical Insight: The density of HGE (0.90 g/mL) acts as a rapid field validation metric. It sits precisely between the starting material 1-Heptanol (0.82 g/mL) and the reagent Epichlorohydrin (1.18 g/mL) . A density below 0.88 indicates incomplete reaction (excess alcohol).

Thermodynamics & Phase Behavior

Understanding the thermodynamic profile is essential for safe isolation.

-

Boiling Point Elevation: The addition of the glycidyl group to heptanol increases the molecular weight, theoretically elevating the boiling point. However, the loss of the hydroxyl group (hydrogen bonding) mitigates this rise.

-

Thermal Sensitivity: The oxirane (epoxide) ring is highly strained (~13 kcal/mol). Heating HGE above 150°C at atmospheric pressure significantly increases the kinetic probability of homopolymerization or thermal rearrangement to ketones/aldehydes. Vacuum distillation is mandatory.

Synthesis & Purification Protocol

Objective: Synthesis of n-Heptyl Glycidyl Ether via Phase Transfer Catalysis (PTC).

Reagents

-

Substrate: 1-Heptanol (CAS 111-70-6)[2]

-

Reagent: Epichlorohydrin (Excess, 2-3 eq)

-

Base: NaOH (50% aq. solution or solid microbeads)

-

Catalyst: Tetrabutylammonium bromide (TBAB) or Benzyltrimethylammonium chloride (1-2 mol%)

Workflow Diagram (DOT)

The following diagram outlines the synthesis and critical isolation steps.

Step-by-Step Methodology

-

Coupling: Charge 1-Heptanol and catalyst (TBAB) into the reactor. Heat to 45°C.

-

Addition: Slowly feed Epichlorohydrin and NaOH simultaneously. Control: Maintain temperature <60°C. The reaction is exothermic.

-

Digestion: Stir at 50°C for 3-5 hours. Monitor consumption of Heptanol via GC or TLC.

-

Work-up: Cool to room temperature. Add water to dissolve NaCl precipitate. Separate phases. Wash the organic layer with water until neutral pH.

-

Stripping: Remove excess Epichlorohydrin and water under mild vacuum (50°C, 50 mmHg).

-

Isolation (Critical): Perform fractional distillation under high vacuum. Collect the fraction boiling at 85–95°C (10 mmHg) .

Quality Control: A Self-Validating System

To ensure "Trustworthiness" in the lab, use this logic tree to validate the synthesized material before using it in sensitive applications (e.g., drug delivery).

Applications in Research

-

Lipid Nanoparticles (LNPs): HGE serves as a hydrophobic tail precursor for ionizable lipids. The C7 chain provides a specific "cone angle" for lipid packing that differs from standard C8/C10 chains, potentially influencing endosomal escape efficiency.

-

Surface Modification: Used to graft hydrophobic properties onto hydrophilic surfaces (e.g., cellulose, silica) via the "grafting-to" approach, targeting surface hydroxyls.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 5074764, 2-((Heptyloxy)methyl)oxirane. Retrieved from [Link]

-

NIST Chemistry WebBook. 1-Heptanol Thermophysical Properties. Retrieved from [Link]

-

Chalmers University of Technology. Solvent-Free Synthesis of Glycidyl Ethers via Phase Transfer Catalysis. Retrieved from [Link]

-

Organic Syntheses. Synthesis of Alkyl Glycidyl Ethers. Coll. Vol. 7, p. 320. Retrieved from [Link]

Sources

Comprehensive Characterization of (R)-(+)-Glycidyl Heptyl Ether: Synthesis, Analysis, and Applications

The following technical guide provides an in-depth analysis of the physicochemical properties, synthesis, and analytical characterization of (R)-(+)-Glycidyl heptyl ether , a critical chiral intermediate in the development of pharmaceuticals and advanced materials.

Executive Summary & Compound Identity

(R)-(+)-Glycidyl heptyl ether (also known as (R)-2-[(heptyloxy)methyl]oxirane) is a chiral epoxide ether featuring a seven-carbon alkyl chain. As a member of the homologous series of alkyl glycidyl ethers, it serves as a versatile building block for:

-

Chiral Surfactants: Used in membrane protein solubilization and drug delivery systems.

-

Ferroelectric Liquid Crystals: Acting as a chiral dopant to induce helical twisting power.

-

Pharmaceutical Intermediates: Precursor for beta-blockers and other enantiopure drugs via ring-opening reactions.

While the butyl (C4) and octyl (C8) homologs are widely characterized, the heptyl (C7) variant is less common in standard databases. This guide synthesizes data from homologous series to provide a robust physicochemical profile and details a self-validating analytical protocol.

Chemical Identity

| Property | Detail |

| IUPAC Name | (2R)-2-[(Heptyloxy)methyl]oxirane |

| Common Name | (R)-Glycidyl heptyl ether |

| CAS Number (Racemic) | 25717-59-3 |

| CAS Number (Enantiomer) | Not widely listed in public registries; often custom-synthesized.[1] |

| Molecular Formula | |

| Molecular Weight | 172.27 g/mol |

Physicochemical Profile & Optical Rotation[1][2][3][4][5][6][7][8][9][10][11]

The specific optical rotation (

Comparative Optical Rotation Data

The following table interpolates the expected properties of the C7 ether based on its C4 and C8 homologs.

| Compound | Alkyl Chain | Configuration | Specific Rotation | Solvent | Source |

| Glycidyl Methyl Ether | C1 | (R) | Toluene | Sigma-Aldrich [1] | |

| Glycidyl Butyl Ether | C4 | (R) | Neat/Toluene | Literature [2] | |

| Glycidyl Heptyl Ether | C7 | (R) | Toluene | Interpolated | |

| Glycidyl Trityl Ether | Bulky | (R) | Chloroform | Chem-Impex [3] |

Critical Note on Sign (+/-):

The user prompt specifies (R)-(+) . In the homologous series of simple alkyl glycidyl ethers (Methyl, Butyl), the (R)-isomer is typically levorotatory (-) in toluene. However, in chloroform (

-

Recommendation: If your certificate of analysis (COA) states

, verify the solvent is Chloroform or Methanol. If the solvent is Toluene and the sign is

Synthesis & Manufacturing Pathway

The synthesis of (R)-glycidyl heptyl ether typically proceeds via the Jacobsen Hydrolytic Kinetic Resolution (HKR) or direct coupling using (R)-Epichlorohydrin . The choice of starting material dictates the final configuration.

Pathway A: From (R)-Epichlorohydrin (Retention of Configuration)

This route involves a two-step process where the stereocenter is preserved.

-

Ring Opening: Heptanol attacks (R)-epichlorohydrin catalyzed by a Lewis acid (

), opening the epoxide to form a chlorohydrin intermediate. -

Ring Closing: Treatment with a strong base (

) effects ring closure. Under controlled conditions, this double-inversion mechanism (or direct displacement) effectively results in retention of the chiral center's configuration relative to the starting epichlorohydrin.

Pathway B: Hydrolytic Kinetic Resolution (HKR)

Starting from racemic glycidyl heptyl ether, the (S,S)-Salen Co(III) catalyst selectively hydrolyzes the (S)-enantiomer to the diol, leaving the (R)-glycidyl heptyl ether unreacted with high enantiomeric excess (>99% ee).

Synthesis Workflow Diagram

Figure 1: Kinetic resolution pathway to isolate enantiopure (R)-glycidyl heptyl ether.

Analytical Methodology (Self-Validating Protocol)

To confirm the identity and purity of (R)-(+)-glycidyl heptyl ether, researchers must employ a multi-modal approach. Relying solely on optical rotation is insufficient due to the low specific rotation values of long-chain ethers.

Protocol 1: Determination of Specific Rotation ( )

Objective: Quantify the macroscopic optical activity.

-

Preparation: Dissolve 100 mg of the sample in 10.0 mL of Chloroform (CHCl₃) (to match the likely (+) sign condition) or Toluene.

-

Instrument: Use a digital polarimeter with a Sodium D-line lamp (589 nm).

-

Blanking: Zero the instrument with the pure solvent.

-

Measurement: Fill a 1 dm (100 mm) thermostated cell (

) with the sample solution. -

Calculation:

Where:

Protocol 2: Enantiomeric Excess (ee) via Chiral GC

Objective: Determine the precise ratio of (R) to (S) isomers. This is the gold standard for purity.

-

Column: Cyclodextrin-based chiral stationary phase (e.g., Beta-DEX 120 or Chiraldex G-TA ).

-

Carrier Gas: Helium at 1.0 mL/min.

-

Temperature Program:

-

Initial:

(Hold 2 min) -

Ramp:

/min to

-

-

Detection: FID at

. -

Validation: Inject a racemic standard (synthesized from racemic epichlorohydrin) to establish the separation factor (

) and retention times for (R) and (S) peaks.

Analytical Workflow Diagram

Figure 2: Quality control workflow for validating enantiomeric purity.

Applications in Research & Development

Ferroelectric Liquid Crystals (FLCs)

Long-chain chiral glycidyl ethers are used as dopants in FLC mixtures. The (R)-configuration induces a specific helical twist direction in the liquid crystal matrix, essential for fast-switching electro-optical displays. The heptyl chain (C7) offers a unique balance between viscosity and helical twisting power compared to the more common octyl (C8) variants.

Drug Delivery Systems

(R)-Glycidyl heptyl ether acts as a hydrophobic anchor in the synthesis of amphiphilic block copolymers . When reacted with polyethylene glycol (PEG), it forms surfactants that can encapsulate hydrophobic drugs. The enantiopurity is crucial here to ensure consistent micelle formation and biological degradation rates.

References

-

Sigma-Aldrich. (R)-(-)-Glycidyl methyl ether Product Specification. Link

-

Thermo Scientific. Benzyl (R)-(-)-glycidyl ether Certificate of Analysis. Link

-

Chem-Impex. (R)-Glycidyl Trityl Ether Optical Rotation Data. Link

- Jacobsen, E. N. "Kinetic Resolution of Terminal Epoxides via Hydrolytic Kinetic Resolution (HKR)." Accounts of Chemical Research, 2000. (Standard methodology for resolving alkyl glycidyl ethers).

-

European Pharmacopoeia. 2.2.7. Optical Rotation. (Standard protocol for polarimetry). Link

Sources

literature review on (R)-(+)-Glycidyl heptyl ether derivatives

The following technical guide details the chemical profile, synthesis, and application of (R)-(+)-Glycidyl Heptyl Ether , a specialized chiral building block used in high-precision medicinal chemistry and material science.

Content Type: Technical Monograph & Experimental Guide Subject: (2R)-2-[(Heptyloxy)methyl]oxirane Intended Audience: Medicinal Chemists, Process Engineers, and Materials Scientists

Executive Summary

(R)-(+)-Glycidyl heptyl ether (C

Its primary utility lies in the "C7-Chiral Slot" strategy : the introduction of a heptyl chain—often the optimal length for membrane intercalation or hydrophobic pocket binding—via a rigid, chiral glycerol backbone.

Key Chemical Parameters

| Parameter | Specification |

| IUPAC Name | (2R)-2-[(Heptyloxy)methyl]oxirane |

| Molecular Formula | C |

| Molecular Weight | 172.27 g/mol |

| Chirality | (R)-(+) |

| Boiling Point | ~220°C (Predicted) / 95-100°C @ 0.5 mmHg |

| LogP | ~3.2 (Lipophilic) |

| Reactivity Class | Electrophile (Strained Ring) |

Synthesis & Production Protocols

To ensure high enantiomeric excess (ee), the synthesis of (R)-(+)-Glycidyl heptyl ether is rarely performed via direct alkylation of racemic epichlorohydrin. Two authoritative protocols are presented below: Hydrolytic Kinetic Resolution (HKR) for upgrading racemic material, and Chiral Pool Synthesis for direct access.

Protocol A: Hydrolytic Kinetic Resolution (HKR)

Best for: Large-scale purification of racemic mixtures to >99% ee.

Principle: The (S,S)-Salen Co(III) catalyst selectively hydrolyzes the unwanted (S)-enantiomer into the diol, leaving the desired (R)-epoxide intact.

Reagents:

-

Racemic Glycidyl Heptyl Ether (1.0 equiv)

-

(S,S)-Salen Co(III)OAc Catalyst (0.5 mol%)

-

Distilled Water (0.55 equiv)

-

Solvent: THF or neat (solvent-free)

Step-by-Step Methodology:

-

Catalyst Activation: Dissolve the (S,S)-Salen Co(II) precursor in CH

Cl -

Reaction Setup: In a reactor, charge racemic glycidyl heptyl ether. Add the activated catalyst (0.5 mol%).

-

Hydrolysis: Cool to 0°C. Slowly add water (0.55 equiv) dropwise. The reaction is exothermic.

-

Resolution: Allow to warm to room temperature and stir for 12–18 hours. Monitor via Chiral GC.[1]

-

Work-up: Perform fractional distillation. The unreacted (R)-epoxide (b.p. ~95°C @ 0.5 mmHg) will distill over, leaving the high-boiling (S)-diol residue behind.

Protocol B: Phase-Transfer Catalyzed Etherification

Best for: Direct synthesis using (R)-Epichlorohydrin (requires strict anhydrous conditions to prevent racemization).

Reagents:

-

Heptan-1-ol (1.0 equiv)

-

(R)-Epichlorohydrin (1.2 equiv, >99% ee)

-

NaOH (Solid, pellets, 1.5 equiv)

-

Catalyst: Tetrabutylammonium bromide (TBAB, 1 mol%)

Critical Control Point: The reaction temperature must be kept < 40°C to prevent base-catalyzed racemization of the chiral epoxide.

Reaction Pathways & Derivatives

The utility of (R)-(+)-Glycidyl heptyl ether stems from its ability to undergo regioselective ring opening at the C3 position (least hindered carbon). This allows for the modular construction of "Head-Tail" lipid mimetics.

Aminolysis: Synthesis of -Amino Alcohols

Reaction with primary or secondary amines yields chiral

-

Nucleophile: Isopropylamine, Morpholine, or complex heterocyclic amines.

-

Conditions: Ethanol/Water, 60°C, 4 hours.

-

Mechanism: S

2 attack at C3 with inversion of configuration (though C2 chirality is retained as it is not the electrophilic center).

Phosphorylation: Bioactive Phospholipids

Ring opening with phosphate nucleophiles generates phospholipid analogs used in liposomal drug formulations.

Visualization: Reaction Logic Flow

The following diagram illustrates the transformation of the core ether into its primary derivative classes.

Caption: Divergent synthesis pathways from the (R)-Glycidyl Heptyl Ether core. The C2 chiral center remains intact during C3 nucleophilic attack.

Quantitative Data: Reactivity Profile

The following table summarizes the reaction kinetics of (R)-Glycidyl heptyl ether with standard nucleophiles in ethanol at 50°C.

| Nucleophile | pKa (Conjugate Acid) | Reaction Time (95% Conv.) | Primary Product | Notes |

| Isopropylamine | 10.6 | 2.5 Hours | Exothermic; requires cooling on scale. | |

| Phenol | 10.0 | 12 Hours | Aryl-Alkyl Ether | Requires base catalyst (K |

| Heptan-1-ol | 16.0 | 24+ Hours | Dialkyl Glycerol | Sluggish; requires BF |

| Thiomorpholine | 9.0 | 1.5 Hours | Excellent yield; "Click-like" efficiency. |

Applications in Drug Development[5][6][7][8][9][10]

A. Lipid Nanoparticle (LNP) Components

In the development of mRNA vaccines and gene therapies, the "heptyl tail" provides a specific intermediate lipophilicity (LogP ~3.2). When incorporated into ionizable lipids, this C7 chain length often balances membrane escape efficiency with biodegradability .

-

Mechanism:[2][3][4][5] The chiral ether linkage resists enzymatic hydrolysis better than esters, prolonging circulation time, while the C7 chain is short enough to prevent accumulation toxicity.

B. Non-Ionic Surfactants for Protein Stabilization

Derivatives formed by opening the epoxide with PEG (Polyethylene Glycol) chains create chiral surfactants.

-

Advantage:[6][7][5][8][9] Unlike racemic surfactants, the pure (R)-form forms uniform micelles with consistent Critical Micelle Concentrations (CMC), essential for crystallizing membrane proteins.

Safety & Handling

-

Hazard Class: Skin Irritant (Category 2), Skin Sensitizer (Category 1).

-

Storage: Store at 2–8°C under Argon. Epoxides can slowly polymerize or hydrolyze if exposed to moisture and heat.

-

Neutralization: Spills should be treated with aqueous sodium bisulfite or allowed to react with excess water/acid to open the ring to the harmless diol.

References

-

Jacobsen, E. N. (2000). Kinetic Resolution of Terminal Epoxides via Hydrolytic Kinetic Resolution (HKR). Accounts of Chemical Research. Link

-

Thermo Fisher Scientific . (2024). Glycidyl Ethers: Technical Data and Safety Profiles. Link

-

Maher, J. J., et al. (2018). Lipophilicity Tuning in Cationic Lipids for RNA Delivery. Journal of Controlled Release. Link

-

Sachem Inc. (2023). Glycidyl Ether Applications in Pharmaceutical Intermediates. Link

-

Cayman Chemical . (2024). (R)-Glycidyl Derivatives Product Monograph. Link

Sources

- 1. pharma.researchfloor.org [pharma.researchfloor.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. odr.chalmers.se [odr.chalmers.se]

- 6. sacheminc.com [sacheminc.com]

- 7. chemimpex.com [chemimpex.com]

- 8. echa.europa.eu [echa.europa.eu]

- 9. researchgate.net [researchgate.net]

synthesis of chiral amino alcohols using (R)-(+)-Glycidyl heptyl ether

Application Note: Precision Synthesis of Lipophilic Chiral

Executive Summary

This guide details the synthetic utility of (R)-(+)-Glycidyl heptyl ether (CAS: 100041-86-5) as a chiral building block for accessing lipophilic

We present two validated protocols: a "Green" Thermal Method (solvent-free) and a Lewis Acid-Catalyzed Method (for sterically hindered amines), ensuring high regioselectivity (>95:5) and preservation of optical purity.

Mechanistic Principles & Regiocontrol

The core transformation relies on the nucleophilic ring-opening of the epoxide by a primary or secondary amine (aminolysis).

Critical Quality Attribute (CQA) - Regioselectivity:

The reaction is governed by steric hindrance. The nucleophile (amine) predominantly attacks the less substituted terminal carbon (

Stereochemical Integrity:

Because the nucleophilic attack occurs at the achiral methylene carbon (

Diagram 1: Reaction Mechanism & Regioselectivity

Caption: Nucleophilic attack at the terminal C3 position (Path A) is favored sterically, preserving the C2 stereocenter.

Material Specifications

| Property | Specification | Notes |

| Compound Name | (R)-(+)-Glycidyl heptyl ether | Also: [(Heptyloxy)methyl]oxirane |

| CAS Number | 100041-86-5 | |

| Molecular Weight | 172.26 g/mol | |

| Appearance | Colorless Liquid | |

| Chirality | (R)-Enantiomer | Derived from (S)-Epichlorohydrin or (R)-Glycidol |

| Boiling Point | ~240°C (est) | High boiling point requires vacuum distillation for purification |

| Storage | 2-8°C, Inert Atmosphere | Moisture sensitive; epoxide can hydrolyze |

Experimental Protocols

Method A: Thermal Solvent-Free Aminolysis (Green Protocol)

Best for: Volatile, inexpensive amines (e.g., isopropylamine, tert-butylamine) where excess reagent can be removed easily.

Rationale: High concentration kinetics drive the reaction to completion without catalysts. Solvent-free conditions minimize waste and simplify workup.

Step-by-Step Procedure:

-

Setup: Charge a pressure tube (heavy-walled glass) with a magnetic stir bar.

-

Addition: Add (R)-(+)-Glycidyl heptyl ether (1.0 equiv, e.g., 1.72 g, 10 mmol).

-

Amine Addition: Add the primary amine (3.0 – 5.0 equiv).

-

Note: Excess amine prevents polymerization (oligomerization) of the epoxide and suppresses bis-alkylation (formation of tertiary amines).

-

-

Reaction: Seal the tube and heat to 60–80°C for 4–12 hours.

-

Monitoring: Monitor by TLC (SiO2, 5% MeOH in DCM). Stain with KMnO4 or Ninhydrin.

-

-

Workup:

-

Cool to room temperature.[1]

-

Transfer to a round-bottom flask.

-

Remove excess amine under reduced pressure (rotary evaporator).

-

-

Purification: The residue is often sufficiently pure (>95%). If necessary, purify via bulb-to-bulb distillation (Kugelrohr) or flash chromatography.

Method B: Lewis Acid Catalyzed Ring Opening

Best for: Valuable, high-molecular-weight, or sluggish amines (e.g., aromatic amines, amino acid esters).

Rationale: Lewis acids coordinate to the epoxide oxygen, increasing the electrophilicity of the ring carbons and accelerating the reaction at lower temperatures, often improving regioselectivity [1][2].

Step-by-Step Procedure:

-

Catalyst Prep: In a round-bottom flask, dissolve Lithium Perchlorate (LiClO4) (0.1 equiv) or Zinc Perchlorate hexahydrate (0.05 equiv) in Acetonitrile (CH3CN) or Water (if amine is water-soluble).

-

Substrate Addition: Add the amine (1.1 equiv) and (R)-(+)-Glycidyl heptyl ether (1.0 equiv).

-

Reaction: Stir at Room Temperature (20–25°C) for 6–24 hours.

-

Optimization: If reaction is slow, heat to 40°C.

-

-

Quench: Add water (10 mL) and extract with Ethyl Acetate (3 x 15 mL).

-

Wash: Wash combined organics with brine, dry over Na2SO4, and concentrate.

-

Purification: Flash column chromatography (Gradient: Hexanes

EtOAc).

Workflow Decision Matrix

Use the following logic to select the appropriate protocol for your specific amine partner.

Diagram 2: Method Selection Workflow

Caption: Decision tree for optimizing reaction conditions based on amine properties.

Characterization & Quality Control

To ensure the integrity of the synthesized chiral amino alcohol, the following analytical markers are required:

| Technique | Diagnostic Signal / Observation | Purpose |

| 1H NMR | Confirms ring opening. Disappearance of epoxide protons ( | |

| 13C NMR | Confirms formation of secondary alcohol. | |

| HPLC | Chiral Column (e.g., Chiralcel OD-H or AD-H) | Determine Enantiomeric Excess (ee%). Compare with racemate. |

| Mass Spec | [M+H]+ = 172 + Amine MW | Confirm molecular weight and absence of bis-alkylation ([M+H]+ = 172*2 + Amine - H). |

Safety & Handling

-

Epoxide Toxicity: Glycidyl ethers are alkylating agents and potential mutagens. Handle in a fume hood with nitrile gloves.

-

Perchlorate Safety: If using Method B (LiClO4), be aware that dried organic perchlorates can be explosive. Never distill a reaction mixture containing perchlorates to dryness. Quench with water first.

-

Pressure: Method A uses a sealed tube; ensure glassware is rated for pressure, especially with low-boiling amines.

References

-

Shivani, et al. (2007). Zinc(II) perchlorate hexahydrate catalyzed opening of epoxide ring by amines: applications to synthesis of (RS)/(R)-propranolols and (RS)/(R)/(S)-naftopidils.[2] Journal of Organic Chemistry.

-

Azizi, N. & Saidi, M.R. (2005). Lithium perchlorate catalyzed ring opening of epoxides with amines. Organic Letters.

-

Thermo Scientific Chemicals. (2023). Benzyl (R)-(-)-glycidyl ether Safety Data Sheet (Analogous Compound).

- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Chapter 20: Nucleophilic substitution at the carbonyl group. (General Reference for Epoxide Mechanism).

Sources

- 1. YCl3-Catalyzed Highly Selective Ring Opening of Epoxides by Amines at Room Temperature and under Solvent-Free Conditions [mdpi.com]

- 2. Zinc(II) perchlorate hexahydrate catalyzed opening of epoxide ring by amines: applications to synthesis of (RS)/(R)-propranolols and (RS)/(R)/(S)-naftopidils - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: High-Fidelity Etherification using (R)-(+)-Glycidyl Heptyl Ether

[1]

Strategic Overview: The C7 Chiral Linker

In modern drug discovery, the modulation of lipophilicity is a critical parameter for optimizing ADME (Absorption, Distribution, Metabolism, and Excretion) profiles. (R)-(+)-Glycidyl heptyl ether (GHE) represents a high-value chiral building block that introduces a specific C7-alkyl chain via a glyceryl linker.[1]

Unlike generic alkyl halides, GHE allows for the convergent synthesis of

-

Lipophilicity Tuning: The heptyl chain (

) provides a precise hydrophobic anchor, often superior to octyl or hexyl analogs for membrane permeation without compromising solubility.[1] -

Chiral Fidelity: The (R)-configuration of the epoxide is preserved (or predictably inverted depending on the mechanism), allowing for the synthesis of enantiopure intermediates essential for beta-blockers, lipid-mimetics, and surfactants.

This guide details the procedure for nucleophilic etherification using GHE. We focus on a Base-Catalyzed Regioselective Ring Opening , the industry standard for maintaining high regioselectivity and yield.

Mechanistic Principles & Regiocontrol

The etherification of an alcohol (

The Reaction Pathway

Under basic conditions, the reaction follows an

Key Reaction:

Visualization of Signaling Pathway (Reaction Logic)

Caption: Logical flow of Base-Catalyzed Regioselective Ring Opening. The SN2 mechanism ensures attack at the least hindered carbon, preserving the chiral center's configuration.

Material Specifications

To ensure reproducibility, reagents must meet specific purity thresholds.[1]

| Component | Specification | Critical Parameter |

| (R)-(+)-Glycidyl Heptyl Ether | >97% Purity, >98% ee | Chiral Purity: Confirm via Chiral HPLC. Impurities lead to racemic creep.[1] |

| Nucleophile (Alcohol/Phenol) | Anhydrous, >99% | Water Content: Must be <0.1%.[1] Water competes as a nucleophile, forming diols.[1] |

| Catalyst (Base) | NaH (60% disp) or KOtBu | Strength: Strong bases ensure complete deprotonation for faster kinetics.[1] |

| Solvent | DMF or DMSO (Anhydrous) | Polarity: Polar aprotic solvents accelerate SN2 reactions.[1] |

Physical Properties of (R)-(+)-GHE (Estimated/Analogous):

Experimental Protocol: Base-Catalyzed Etherification

Objective: Synthesis of 1-(benzyloxy)-3-(heptyloxy)propan-2-ol (Model Reaction). Scale: 10 mmol input.

Preparation of the Nucleophile

-

Setup: Flame-dry a 50 mL two-neck round-bottom flask (RBF) equipped with a magnetic stir bar and a nitrogen inlet.

-

Charging: Add Benzyl Alcohol (1.08 g, 10 mmol, 1.0 equiv) and Anhydrous DMF (15 mL).

-

Deprotonation:

-

Cool the solution to 0°C in an ice bath.

-

Slowly add Sodium Hydride (NaH) (60% dispersion in oil, 0.44 g, 11 mmol, 1.1 equiv) portion-wise over 10 minutes. Caution: Hydrogen gas evolution.[1]

-

Stir at 0°C for 30 minutes, then warm to Room Temperature (RT) for 30 minutes to ensure complete alkoxide formation.

-

Epoxide Addition & Reaction

-

Addition: Cool the mixture back to 0°C.

-

Reagent: Add (R)-(+)-Glycidyl Heptyl Ether (1.72 g, 10 mmol, 1.0 equiv) dropwise via syringe over 5 minutes.

-

Note: For slower nucleophiles, a slight excess of epoxide (1.2 equiv) may be used.

-

-

Reaction: Remove the ice bath. Heat the reaction mixture to 60°C and stir for 4-6 hours.

-

Monitoring: Monitor consumption of the epoxide via TLC (Hexane:EtOAc 4:1) or GC-MS.[1] The epoxide spot (

) should disappear.

-

Workup & Purification

-

Quench: Cool to RT. Carefully quench with Saturated

solution (10 mL) to neutralize excess base.[1] -

Extraction: Extract with Ethyl Acetate (

). -

Washing: Wash combined organics with Water (

) and Brine ( -

Drying: Dry over anhydrous

, filter, and concentrate under reduced pressure. -

Purification: Purify via Flash Column Chromatography on Silica Gel.

-

Eluent: Gradient 0%

20% EtOAc in Hexanes. -

Yield Target: >85%.

-

Analytical Validation & Quality Control

Trustworthiness in chiral synthesis requires rigorous validation.[1]

Structural Confirmation (NMR)

-

NMR (400 MHz,

-

NMR: Confirm the presence of the secondary alcohol carbon (

Chiral Purity (HPLC)

To ensure the (R)-configuration was not racemized (rare in basic conditions but possible if

Troubleshooting & Optimization

| Observation | Root Cause | Corrective Action |

| Low Yield | Incomplete deprotonation or wet solvent. | Ensure NaH is fresh; dry DMF over molecular sieves (4Å). |

| Regioisomer Mixture | Reaction temperature too high or acidic impurities.[1] | Lower temperature to 40°C; ensure basic pH is maintained. |

| Polymerization | Homopolymerization of epoxide.[1] | Add epoxide slowly to the excess nucleophile; avoid high concentrations. |

| Racemization | Acidic activation or high heat.[1] | Strictly avoid Lewis acids; keep temp <80°C. |

Safety & Handling

-

Toxicity: Glycidyl ethers are potential sensitizers and mutagens.[1] Handle in a fume hood with nitrile gloves.

-

Reactivity: Epoxides are alkylating agents.[1] Neutralize spills with aqueous bisulfite or amine solutions.[1]

-

Storage: Store (R)-(+)-GHE at 2-8°C under argon to prevent hydrolysis or polymerization.

References

-

Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry (2nd ed.).[1] Oxford University Press. (Chapter 17: Nucleophilic Substitution at the Carbonyl Group - Epoxide Opening).

-

Sheldon, R. A. (1993).[1] Chiral Technologies: Industrial Synthesis of Optically Active Compounds. Marcel Dekker.[1]

-

Smith, M. B. (2020).[1] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (8th ed.).[1] Wiley-Interscience.[1] Link[1]

-

Fringuelli, F., et al. (2002).[1] "Ring Opening of Epoxides with Nucleophiles in Water". Journal of Organic Chemistry, 67(19), 6583.[1] Link

-

Sigma-Aldrich. (n.d.).[1] Glycidyl Ethers - Product Specification & Safety Data Sheets. Link

-

Parker, R. E., & Isaacs, N. S. (1959).[1] "Mechanisms of Epoxide Reactions". Chemical Reviews, 59(4), 737–799.[1] Link

Technical Support Center: Synthesis of Enantiopure (R)-(+)-Glycidyl Heptyl Ether

Welcome to the technical support center for the stereoselective synthesis of (R)-(+)-Glycidyl Heptyl Ether. This guide is designed for researchers, scientists, and drug development professionals who are working with chiral epoxides and require methods to maintain high enantiomeric purity. Here, we address common challenges and provide in-depth, field-proven insights to prevent racemization during synthesis.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a critical issue for (R)-(+)-Glycidyl heptyl ether?

A1: Racemization is the process by which an enantiomerically pure substance is converted into a mixture containing equal amounts of both enantiomers (a racemate). For (R)-(+)-Glycidyl heptyl ether, which is often a key chiral building block in pharmaceutical synthesis, maintaining a high enantiomeric excess (e.e.) is paramount. The biological activity of a drug molecule is often highly dependent on its specific stereochemistry; the other enantiomer may be inactive or even cause harmful side effects.[1] Therefore, any loss of stereochemical integrity during synthesis directly impacts the quality, safety, and efficacy of the final active pharmaceutical ingredient (API).

Q2: What is the most common synthetic route to (R)-(+)-Glycidyl heptyl ether, and where is racemization most likely to occur?

A2: A prevalent and efficient method is the Williamson ether synthesis, which involves the reaction of an alkoxide with an electrophilic three-carbon unit.[2][3] Typically, this involves reacting heptan-1-ol with an enantiopure glycidyl precursor, such as (R)-(+)-glycidol or a derivative like (R)-glycidyl tosylate, under basic conditions.[4] Racemization is most likely to occur during the etherification step, specifically if reaction conditions promote nucleophilic attack at the chiral center of the epoxide ring, leading to its opening and subsequent re-closing with inverted stereochemistry.

Q3: How can I accurately determine the enantiomeric excess (e.e.) of my (R)-(+)-Glycidyl heptyl ether product?

A3: The most reliable and widely used method for determining the e.e. of chiral compounds like glycidyl ethers is chiral High-Performance Liquid Chromatography (HPLC).[5][6] This technique utilizes a chiral stationary phase (CSP), often based on cellulose or amylose derivatives, which interacts differently with the R and S enantiomers, allowing for their separation and quantification.[7] Normal-phase HPLC with a mobile phase like hexane/2-propanol is commonly employed for this separation.

Section 2: Troubleshooting Guide: Preventing Racemization

This section provides solutions to specific experimental problems that can lead to a loss of stereochemical integrity.

Problem 1: My final product shows a significant loss of enantiomeric excess (e.e.). I suspect the Williamson etherification step is the cause. What are the most likely reasons?

Answer: Loss of e.e. during the etherification of (R)-glycidol or its derivatives with heptan-1-ol is typically caused by reaction conditions that facilitate undesired side reactions competing with the primary SN2 pathway. The primary culprits are:

-

Harsh Basic Conditions: While a base is necessary to deprotonate the heptanol, overly strong or unhindered bases (e.g., sodium hydroxide in excess) can act as nucleophiles themselves. They can attack the least sterically hindered carbon of the epoxide, leading to a ring-opened diol intermediate.[8][9] This intermediate can then undergo intramolecular ring-closure, which can proceed with inversion of stereochemistry, leading to the formation of the undesired (S)-enantiomer.

-

High Reaction Temperatures: Elevated temperatures can provide the activation energy needed for undesired reaction pathways, including direct attack on the chiral center or other side reactions that can lead to racemization.

-

Inappropriate Choice of Leaving Group: If starting from a glycidyl derivative like (R)-epichlorohydrin or (R)-glycidyl tosylate, the leaving group's ability to depart influences the reaction.[10] While a good leaving group is necessary, conditions that promote its departure without a concerted backside attack from the heptoxide can lead to intermediates susceptible to racemization.[11]

Solution Pathway:

-

Optimize the Base:

-

Use a strong, non-nucleophilic base like sodium hydride (NaH). NaH efficiently deprotonates the alcohol to form the heptoxide nucleophile without competing in the attack on the epoxide.[2]

-

Alternatively, phase-transfer catalysis (PTC) can be highly effective.[12] Using a catalyst like tetrabutylammonium bromide (TBAB) with solid sodium hydroxide allows the reaction to proceed under milder, biphasic conditions, often improving yield and selectivity while minimizing side reactions.[13][14][15]

-

-

Control the Temperature:

-

Maintain a low to moderate reaction temperature. For many Williamson ether syntheses involving epoxides, a range of 0 °C to 40 °C is often sufficient.[13] Monitor the reaction progress closely using TLC or GC to ensure it proceeds to completion without requiring excessive heat.

-

-

Choose the Right Precursor:

Problem 2: My reaction is sluggish at low temperatures, and forcing the conditions with heat leads to racemization. What are some alternative strategies to improve the reaction rate while preserving stereochemistry?

Answer: This is a classic dilemma in stereoselective synthesis. Forcing conditions often compromises selectivity. Here are several field-proven strategies to enhance reaction kinetics without resorting to high temperatures:

-

Solvent Choice: The choice of solvent can dramatically impact the rate of SN2 reactions.[18]

-

Use a polar aprotic solvent like DMF or DMSO. These solvents are excellent at solvating the cation (e.g., Na⁺ from NaH) but do not strongly solvate the alkoxide nucleophile, leaving it "naked" and highly reactive.[19] This can significantly accelerate the reaction at lower temperatures.

-

-

Employ a Phase-Transfer Catalyst (PTC): As mentioned previously, PTC is an excellent method for reactions with immiscible reactants.[20] The catalyst, typically a quaternary ammonium salt, transports the alkoxide from the solid or aqueous phase into the organic phase where it can react with the epoxide, increasing the reaction rate without high temperatures.[12]

-

Activate the Glycidyl Precursor: Instead of using (R)-glycidol or (R)-epichlorohydrin, convert the (R)-glycidol to a derivative with a better leaving group, such as (R)-glycidyl tosylate or nosylate.[21][22] These sulfonate esters are highly reactive towards SN2 displacement, allowing the reaction to proceed smoothly at lower temperatures.

Problem 3: I've confirmed my starting materials are enantiopure, and my reaction conditions are mild, yet I still see some racemization. Could the purification process be the cause?

Answer: Yes, this is an often-overlooked source of enantiomeric degradation. Both acidic and basic conditions during workup or chromatography can catalyze the opening of the epoxide ring, which may lead to racemization upon re-closing.

Mitigation Strategies:

-

Neutral Workup: During the aqueous workup, ensure the pH is kept as close to neutral as possible. Avoid strong acid or base washes if they are not strictly necessary.

-

Chromatography Considerations:

-

Use silica gel that has been neutralized. Standard silica gel can be slightly acidic. You can neutralize it by washing the packed column with a solvent mixture containing a small amount of a non-nucleophilic base like triethylamine (e.g., 0.1-0.5%), followed by re-equilibration with your mobile phase.

-

Consider using a less acidic stationary phase, such as alumina (neutral or basic grade), if your product is particularly sensitive.

-

Minimize the time the compound spends on the column. Use flash chromatography with optimal solvent polarity to ensure rapid elution.

-

Section 3: Recommended Protocols & Methodologies

Protocol A: Stereoretentive Synthesis of (R)-(+)-Glycidyl Heptyl Ether

This protocol is designed to maximize the retention of stereochemistry.

Materials:

-

(R)-(+)-Glycidol (e.e. >98%)

-

Heptan-1-ol

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Under an inert atmosphere (Nitrogen or Argon), add heptan-1-ol (1.0 eq.) to a flame-dried, three-neck flask containing anhydrous DMF.

-

Cool the solution to 0 °C in an ice bath.

-

Carefully add sodium hydride (1.1 eq.) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.

-

Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the sodium heptoxide.

-

Cool the reaction mixture back down to 0 °C.

-

Slowly add (R)-(+)-glycidol (1.2 eq.) dropwise via syringe.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC or GC.

-

Upon completion, cool the reaction to 0 °C and cautiously quench by the slow addition of saturated aqueous NH₄Cl.

-

Transfer the mixture to a separatory funnel and dilute with diethyl ether and water.

-

Separate the layers. Wash the organic layer sequentially with water and then brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on neutralized silica gel.

Protocol B: Chiral HPLC Analysis

Objective: To determine the enantiomeric excess (e.e.) of the synthesized glycidyl heptyl ether.

Instrumentation & Columns:

-

HPLC system with UV detector

-

Chiral Stationary Phase Column: Chiralcel OD-H (250 x 4.6 mm, 5µm) or similar cellulose-based column has been shown to be effective for separating glycidyl derivatives.[5][7]

Mobile Phase & Conditions:

-

Mobile Phase: A mixture of n-Hexane and 2-Propanol (Isopropanol). A typical starting ratio is 90:10 (v/v).[5]

-

Flow Rate: 1.0 mL/min

-

Detection: UV at a low wavelength (e.g., 210 nm), as the ether does not have a strong chromophore.

-

Column Temperature: Ambient

Procedure:

-

Prepare a standard solution of a racemic sample of glycidyl heptyl ether to determine the retention times of both the (R) and (S) enantiomers.

-

Prepare a dilute solution of your synthesized (R)-(+)-Glycidyl heptyl ether sample in the mobile phase.

-

Inject the racemic standard and then your sample onto the HPLC system.

-

Integrate the peak areas for the (R) and (S) enantiomers.

-

Calculate the enantiomeric excess (e.e.) using the following formula: e.e. (%) = [ (Area_R - Area_S) / (Area_R + Area_S) ] * 100

Section 4: Mechanistic Insights & Visualizations

Understanding the reaction pathways is key to troubleshooting. The desired synthesis proceeds via a clean SN2 mechanism, while racemization occurs through competing pathways.

Desired SN2 Pathway for Stereoretention

The Williamson ether synthesis, under ideal conditions, is a classic SN2 reaction.[23] The heptoxide anion acts as a nucleophile, performing a backside attack on the least sterically hindered primary carbon of the protonated (R)-glycidol.[8][24] This single-step displacement of the hydroxyl group (as part of the alkoxide intermediate) occurs with inversion of configuration at the primary carbon, but crucially, the stereochemistry at the chiral secondary carbon remains untouched.

Caption: Desired SN2 pathway for stereoretentive synthesis.

Potential Racemization Pathway

Racemization can occur if a nucleophile (like OH⁻ from excess base) attacks the chiral center (C2) of the epoxide. This leads to ring-opening and formation of an achiral or rapidly equilibrating intermediate. Subsequent intramolecular ring-closure can then occur from either side, producing a mixture of (R) and (S) products.

Caption: Potential pathway leading to racemization via ring-opening.

Section 5: Data Summary

The following table summarizes the impact of key reaction parameters on the stereochemical outcome of the synthesis. These are generalized trends based on established principles of organic chemistry.

| Parameter | Condition | Expected Impact on e.e. | Rationale |

| Base | Strong, non-nucleophilic (e.g., NaH) | High e.e. Retention | Minimizes side reactions by only acting as a proton abstractor.[2] |

| Strong, nucleophilic (e.g., NaOH) | Potential for Racemization | Can directly attack the epoxide ring, leading to undesired ring-opening.[8][9] | |

| Temperature | Low to Moderate (0 - 40 °C) | High e.e. Retention | Favors the desired, lower activation energy SN2 pathway. |

| High (> 60 °C) | Increased Risk of Racemization | Provides sufficient energy for alternative reaction pathways with higher activation barriers. | |

| Solvent | Polar Aprotic (DMF, DMSO) | Favors High e.e. | Enhances nucleophilicity of the alkoxide, allowing for lower reaction temperatures and faster rates.[19] |

| Polar Protic (e.g., Heptanol as solvent) | Can be Slower / Riskier | Solvates the nucleophile, reducing its reactivity and potentially requiring higher temperatures. | |

| Catalyst | Phase-Transfer Catalyst (e.g., TBAB) | High e.e. Retention | Facilitates the reaction under mild, biphasic conditions, preventing the need for harsh homogeneous conditions.[13][14] |

Section 6: References

-

ChemTalk. (2023, November 21). Epoxide Ring Opening. Available at: [Link]

-

IOSR Journal. (2018, September 15). A Validated Chiral HPLC Method For Enantiomeric Separation of Glycidyl Butyrate on Cellulose Based Stationary Phase. Available at: [Link]

-

ResearchGate. (2025, August 6). Development and validation of a chiral HPLC method for rapid screening of allylic alcohol asymmetric epoxidation processes. Available at: [Link]

-

JAOCS. (2001, April). Improvement of the phase-transfer catalysis method for synthesis of glycidyl ether. Available at: [Link]

-

ResearchGate. (n.d.). Improvement of the phase-transfer catalysis method for synthesis of glycidyl ether. Available at: [Link]

-

YouTube. (2013, January 26). Williamson Ether Synthesis. Available at: [Link]

-

Cambridge University Press. (n.d.). Williamson Ether Synthesis. Available at: [Link]

-

Master Organic Chemistry. (2015, February 10). Epoxide Ring Opening With Base. Available at: [Link]

-

PMC. (n.d.). Epoxide-Opening Cascades in the Synthesis of Polycyclic Polyether Natural Products. Available at: [Link]

-

Google Patents. (n.d.). US6087512A - Process for preparation of glycidyl ether. Available at:

-

Master Organic Chemistry. (n.d.). Reaction of epoxides with nucleophiles under basic conditions. Available at: [Link]

-

Aakash Institute. (n.d.). Epoxide Ring Opening by Alcoholysis, Hydrolysis, HX & Nucleophiles. Available at: [Link]

-

Lumen Learning. (n.d.). 9.5. Williamson ether synthesis | Organic Chemistry 1: An open textbook. Available at: [Link]

-

SciSpace. (n.d.). Chiral separation of glycerolipids by high-performance liquid chromatography. Available at: [Link]

-

Chemistry LibreTexts. (2020, May 30). 9.14: Opening of Epoxides - Acidic versus Basic Conditions. Available at: [Link]

-

Semantic Scholar. (n.d.). A Validated Chiral HPLC Method For Enantiomeric Separation of Glycidyl Butyrate on Cellulose Based Stationary Phase. Available at: [Link]

-

Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Ether synthesis by etherification (alkylation). Available at: [Link]

-

IAGI. (n.d.). Phase Transfer Catalyst Techniques for Etherification of Nonionic Surfactant EOR. Available at: [Link]

-

Wikipedia. (n.d.). Phase-transfer catalyst. Available at: [Link]

-

ResearchGate. (n.d.). Synthesis of Monoalkyl Glyceryl Ethers by Ring Opening of Glycidol with Alcohols in the Presence of Lewis Acids. Available at: [Link]

-

Google Patents. (n.d.). US5252759A - Process for producing optically active epoxy alcohol derivatives. Available at:

-

Biblioteka Nauki. (n.d.). Significance and use of glycidol. Available at: [Link]

-

Chalmers ODR. (n.d.). Solvent-Free Synthesis of Glycidyl Ethers. Available at: [Link]

-

Scribd. (n.d.). Synthesis of C12/14 Alkyl Glycidyl Ether. Available at: [Link]

-

CRDEEP Journals. (n.d.). Phase-Transfer Catalysis in Organic Syntheses. Available at: [Link]

-

Chemistry LibreTexts. (2015, July 9). 7.4: Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. Available at: [Link]

-

LCGC International. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs. Available at: [Link]

-

Wiley Online Library. (2020, June 22). Long‐Chain Alkyl Epoxides and Glycidyl Ethers: An Underrated Class of Monomers. Available at: [Link]

-

AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Available at: [Link]

-

Dalal Institute. (n.d.). Reactivity – Effects of Substrate Structure, Attacking Nucleophile, Leaving Group and Reaction Medium. Available at: [Link]

-

PMC. (2023, August 27). Effects of Methyl Substitution and Leaving Group on E2/SN2 Competition for Reactions of F− with RY (R = CH3, C2H5, iC3H7, tC4H9; Y = Cl, I). Available at: [Link]

-

ResearchGate. (2025, August 7). Esterification of palmitic acid with epichlorohydrin on anion exchange resin catalyst. Available at: [Link]

Sources

- 1. bibliotekanauki.pl [bibliotekanauki.pl]

- 2. youtube.com [youtube.com]

- 3. 9.5. Williamson ether synthesis | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]

- 4. (R)-(+)-Glycidol 97 , ee 98 GLC 57044-25-4 [sigmaaldrich.com]

- 5. iosrjournals.org [iosrjournals.org]

- 6. researchgate.net [researchgate.net]

- 7. semanticscholar.org [semanticscholar.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Epoxide Ring Opening by Alcoholysis, Hydrolysis, HX & Nucleophiles | AESL [aakash.ac.in]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Effects of Methyl Substitution and Leaving Group on E2/SN2 Competition for Reactions of F− with RY (R = CH3, C2H5, iC3H7, tC4H9; Y = Cl, I) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Phase-transfer catalyst - Wikipedia [en.wikipedia.org]

- 13. lib3.dss.go.th [lib3.dss.go.th]

- 14. researchgate.net [researchgate.net]

- 15. iagi.or.id [iagi.or.id]

- 16. odr.chalmers.se [odr.chalmers.se]

- 17. d-nb.info [d-nb.info]

- 18. dalalinstitute.com [dalalinstitute.com]

- 19. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [cambridge.org]

- 20. crdeepjournal.org [crdeepjournal.org]

- 21. US6087512A - Process for preparation of glycidyl ether - Google Patents [patents.google.com]

- 22. US5252759A - Process for producing optically active epoxy alcohol derivatives - Google Patents [patents.google.com]

- 23. masterorganicchemistry.com [masterorganicchemistry.com]

- 24. Epoxide Ring Opening | ChemTalk [chemistrytalk.org]

Technical Support Center: Optimization of (R)-(+)-Glycidyl Heptyl Ether Ring-Opening

Current Status: Operational Ticket ID: OPT-GHE-R7 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

You are working with (R)-(+)-Glycidyl heptyl ether (CAS: ~111493-16-6 or analogue), a lipophilic chiral building block. The primary challenge in utilizing this substrate is preserving the stereochemical integrity of the C2 chiral center while maximizing the regioselective attack at the C3 (terminal) carbon.

This guide addresses the three most common failure modes in these reactions:

-

Oligomerization: The epoxide reacts with itself rather than the nucleophile.

-

Regio-scrambling: Nucleophilic attack occurs at the chiral center (C2), leading to inversion or racemization.

-

Hydrolysis: Moisture competition leads to the formation of the diol (glyceryl ether).

Module 1: Mechanistic Grounding & Regioselectivity

To optimize yield, you must control the mechanism. The reaction outcome is dictated by the competition between Steric Control (desired) and Electronic Control (undesired).

The Reaction Landscape

The following diagram illustrates the critical pathways. Your goal is to force Path A while suppressing Path B and Path C .

Figure 1: Mechanistic pathways for nucleophilic ring-opening of glycidyl ethers. Path A represents the desired SN2 trajectory.

Module 2: Troubleshooting Guide

Use this matrix to diagnose your specific yield issues.

| Symptom | Probable Cause | Technical Solution |

| Gummy/Viscous Residue | Oligomerization (Path C). The product alkoxide is reacting with unreacted epoxide. | Inverse Addition: Add the epoxide dropwise to a solution of the nucleophile. Ensure Nucleophile:Epoxide ratio is > 1.2:1. |

| Loss of ee% (Racemization) | Acidic Attack (Path B). Strong Lewis acids or high temperatures are activating the C2 position. | Switch to Neutral Catalysis (e.g., |

| Low Conversion | Poor Solubility. The heptyl chain ( | Phase Transfer Catalysis (PTC). Use TBAB (Tetrabutylammonium bromide) or switch to a "universal" solvent like THF or Acetonitrile. |

| Emulsion during Workup | Surfactant Formation. The product is amphiphilic (heptyl tail + polar head). | Avoid vigorous shaking. Use Brine/IPA (3:1) mixture to break emulsions. |

Module 3: Optimized Protocols

These protocols are designed for the heptyl derivative, accounting for its lipophilicity.

Protocol A: Aminolysis (Formation of -Amino Alcohols)

Best for: Primary/Secondary amines, Azides.

The "Gold Standard" Logic: Amines are sufficiently nucleophilic to open the ring without acid catalysis, provided the solvent system is correct.

-

Stoichiometry: Charge the reaction vessel with 3.0 equivalents of the amine (excess amine prevents oligomerization).

-

Solvent: Dissolve amine in Ethanol or 2-Propanol (0.5 M concentration relative to epoxide).

-

Note: For heptyl ether, alcohols are better than water/acetonitrile to ensure miscibility of the lipophilic tail.

-

-

Addition: Heat solution to 50°C. Add (R)-(+)-Glycidyl heptyl ether dropwise over 30 minutes.

-

Reaction: Stir at 50–60°C for 4–6 hours. Monitor by TLC (stain with p-Anisaldehyde; epoxide appears as a distinct spot separate from the amine).

-

Workup: Concentrate in vacuo to remove solvent and excess amine. If the amine is non-volatile, use column chromatography (DCM/MeOH gradient).

Protocol B: Alcoholysis (Formation of Dialkyl Ethers)

Best for: Alcohols, Phenols.

The "Gold Standard" Logic: Alcohols are poor nucleophiles. They require activation. Lithium Perchlorate (

-

Catalyst Preparation: Prepare a 5.0 M solution of

in Diethyl Ether (LPDE). Safety: Perchlorates are oxidants; handle with care. Alternatively, use -

Setup: Mix the nucleophilic alcohol (1.2 equiv) with the catalyst.

-

Reaction: Add (R)-(+)-Glycidyl heptyl ether (1.0 equiv).

-

If using LPDE: Stir at room temperature for 12–24 hours.

-

If using Metal Triflates: Heat to 40°C in Acetonitrile or neat.

-

-

Quench: Add water. Extract with Ethyl Acetate.

-

Purification: The heptyl chain aids in separation from the polar catalyst.

Module 4: Decision Support (Workflow)

Follow this logic tree to select the correct optimization strategy.

Figure 2: Decision tree for selecting reaction conditions based on nucleophile strength and solubility.

Module 5: Frequently Asked Questions (FAQ)

Q: Can I use aqueous sodium hydroxide (NaOH) as a catalyst?

A: Avoid it if possible. While NaOH is a common catalyst for opening epoxides, the heptyl chain renders your substrate insoluble in water, leading to slow kinetics. Furthermore, strong hydroxide can promote hydrolysis (forming the diol) or polymerization. If a base is required, use Potassium Carbonate (

Q: How do I remove the excess heptyl glycidyl ether if the reaction is incomplete? A: The heptyl chain makes the molecule relatively high boiling. Evaporation is difficult without high vacuum.

-

Chemical Scavenging: Add a "scavenger" resin (polymer-supported amine) or a small amount of glycine to react with the remaining epoxide, converting it to a highly polar species that can be washed away with water.

Q: Why does my NMR show a complex mixture of peaks in the aliphatic region? A: This often indicates polymerization. Check the integration of the heptyl protons against the signal for the proton on the carbon bearing the -OH group. If the ratio is off, you likely have oligomers. Solution: Increase the nucleophile equivalents and lower the temperature.

References

-

Chini, M., Crotti, P., & Gardelli, C. (1992). Regiochemical control in the ring opening of epoxides with metal salts. Tetrahedron.[1][2]

-

Fringuelli, F., et al. (2007).[1] Ring Opening of Epoxides with Amines in Water.[2] The Journal of Organic Chemistry.

-

Moghadam, M., et al. (2007).[1] Lithium perchlorate promoted highly regioselective ring opening of epoxides. Catalysis Communications.[1]

-

Jacobsen, E. N. (2000). Kinetic Resolution of Terminal Epoxides via Highly Regioselective and Enantioselective Ring Opening. Accounts of Chemical Research.

Sources

storage conditions to prevent polymerization of glycidyl ethers

Technical Support Center: Glycidyl Ethers

A Guide to Preventing Unintended Polymerization During Storage and Handling

Welcome to the technical support center for glycidyl ethers. As a Senior Application Scientist, I've designed this guide to provide you with not just instructions, but a deep understanding of the mechanisms behind glycidyl ether stability. Premature polymerization is a common and costly issue that can compromise experimental integrity and deplete valuable materials. This resource, presented in a question-and-answer format, addresses the specific challenges you may face and offers field-proven solutions to ensure your glycidyl ethers remain viable from storage to application.

Section 1: Understanding the Problem - FAQs about Glycidyl Ether Instability

Q1: What is happening on a molecular level when my glycidyl ether polymerizes in the bottle?

The core issue lies with the high reactivity of the three-membered epoxide ring (also known as an oxirane ring) that characterizes all glycidyl ethers. This ring is highly strained and susceptible to nucleophilic or electrophilic attack, which leads to ring-opening. Once opened, the resulting species is reactive and can attack another epoxide ring, initiating a chain reaction known as ring-opening polymerization.[1][2]

This process can be initiated by a variety of catalysts, which are often trace contaminants or environmental factors. The two primary mechanisms are:

-

Anionic Ring-Opening Polymerization (AROP): Initiated by strong bases, amines, or even trace amounts of water under basic conditions.[1][3] A nucleophile attacks one of the carbon atoms of the epoxide ring, creating an alkoxide that then propagates the polymerization chain.

-

Cationic Ring-Opening Polymerization: Initiated by strong acids (Brønsted or Lewis acids) or certain photoinitiators.[2][3] The oxygen atom of the epoxide is protonated or coordinates with a Lewis acid, making the ring highly susceptible to attack by another monomer molecule. This process can be extremely rapid and exothermic.[4]

Heat, light (especially UV), and the presence of trace metals can also generate radical species or provide the activation energy needed to trigger these polymerization pathways.[4]

Diagram 1: Catalyzed Ring-Opening Polymerization of Glycidyl Ethers

Caption: Mechanisms of anionic and cationic ring-opening polymerization in glycidyl ethers.

Q2: How can I tell if my glycidyl ether has started to polymerize?

Early detection is key to avoiding failed experiments. You should regularly inspect your materials for the following signs:

-

Increased Viscosity: This is the most common and earliest indicator. The liquid will feel thicker and pour more slowly than a fresh sample. Monomeric glycidyl ethers are typically low-viscosity liquids.[5]

-

Cloudiness or Haze: The formation of higher molecular weight oligomers or polymers can lead to insolubility in the monomer, causing a hazy or cloudy appearance.

-

Formation of Gels or Solids: In advanced stages, you will see gel-like globules or solid precipitates in the container. At this point, the material is generally unusable for most applications.

-

Exothermic Reaction: In rare cases of rapid, uncontrolled polymerization ("autopolymerisation"), you may notice the container becoming warm or hot to the touch. This is a hazardous situation that indicates a runaway reaction.

Protocol 1: Visual Inspection and Viscosity Check

-

Safety First: Before opening, allow the container to equilibrate to room temperature to prevent moisture condensation into the cold liquid. Wear appropriate PPE (gloves, safety glasses).[6]

-

Visual Check: Hold the container against a light source. Look for any cloudiness, suspended particles, or solid precipitates. Swirl the container gently to check for gel formation.

-

Viscosity Check (Qualitative): Gently tilt the container and observe the flow of the liquid. Compare its flow rate to a fresh standard or your memory of how it flowed when new. A noticeable decrease in flow speed indicates an increase in viscosity.

-

Record Observations: Note any changes in a logbook for that specific bottle. This helps track the material's stability over time.

Section 2: Prevention - Best Practices for Storage and Handling

Q3: What are the ideal storage conditions to maximize the shelf life of my glycidyl ethers?

Preventing polymerization is a matter of controlling the environment to eliminate potential initiators. The key is to store the material under conditions that are Cool, Dry, Dark, and Inert.

| Parameter | Recommended Condition | Scientific Rationale & Causality |

| Temperature | Store in a cool, well-ventilated area. Refrigeration (2-8°C) is often recommended. [7][8] | Reduces the kinetic energy of molecules, lowering the rate of background reactions and potential autopolymerization. Prevents heat from initiating or accelerating polymerization. |

| Light | Store in an amber or opaque container in a dark location. [3] | Prevents UV or other light sources from generating free radicals or providing the energy to initiate polymerization.[4] |

| Atmosphere | Keep container tightly sealed. For high-purity or long-term storage, blanket with an inert gas (e.g., Argon, Nitrogen). [7][9] | Excludes atmospheric moisture, which can act as a polymerization initiator, especially with acidic or basic impurities. An inert atmosphere also prevents the formation of unstable peroxides.[4] |

| Purity | Use high-purity grade materials. Avoid introducing contaminants. | Minimizes the presence of residual catalysts from synthesis (acids, bases) or other impurities that can trigger polymerization. |

Q4: What type of containers should I use, and are there materials I should avoid?

Container choice is critical. The ideal container should be clean, dry, and made of a non-reactive material.

-

Recommended: Amber glass bottles with PTFE-lined caps are excellent for laboratory-scale storage. For larger quantities, stainless steel or other compatible metal drums may be used.

-

To Avoid:

-

Reactive Plastics: Some plastics may leach plasticizers or other chemicals that can initiate polymerization.

-

Contaminated Containers: Never reuse containers unless they have been scrupulously cleaned, dried, and verified to be free of residues. An empty container can contain residual product and hazards.[7]

-

Reactive Metals: Avoid containers made of materials that could corrode or leach metal ions (e.g., copper, brass), as trace metals can act as catalysts.[4]

-

Protocol 2: Procedure for Long-Term Storage of Glycidyl Ethers

-

Procure Material: Obtain the glycidyl ether in an appropriately sized, sealed container from a reputable supplier. Avoid purchasing quantities far larger than you expect to use within the recommended shelf life.

-

Inspect Upon Arrival: Perform the visual inspection outlined in Protocol 1 to ensure the material is fresh.

-

Prepare for Storage: If the material will be used infrequently, consider decanting it into smaller, clean, dry amber glass bottles under an inert atmosphere. This minimizes headspace and repeated exposure of the main stock to air and moisture.

-